

A Comparative Guide to LIMK Inhibitors: CRT0105950 vs. BMS-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CRT0105950

Cat. No.: B606816

[Get Quote](#)

In the landscape of kinase inhibitors, those targeting LIM kinase (LIMK) have garnered significant attention for their therapeutic potential in oncology and other diseases characterized by aberrant cellular motility and proliferation. This guide provides a detailed, objective comparison of two prominent LIMK inhibitors, **CRT0105950** and BMS-5, focusing on their biochemical and cellular activities, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these two compounds.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the key quantitative data for **CRT0105950** and BMS-5, providing a direct comparison of their potency against LIMK1 and LIMK2, as well as their effects on cellular processes.

Table 1: Biochemical Potency against LIMK1 and LIMK2

Compound	Target	IC50 (nM)	Reference
CRT0105950	LIMK1	0.3	[1][2]
LIMK2	1	[1][2]	
BMS-5 (LIMKi 3)	LIMK1	7	[3][4]
LIMK2	8	[3][4]	

Table 2: Cellular Activity

Compound	Assay	Cell Line	IC50 / Effect	Reference
CRT0105950	p-Cofilin Inhibition	MCF7	~2-fold less potent than LIMKi (BMS-5)	[5]
p-Cofilin Inhibition	MDAMB231	Dose-dependent decrease	[5]	
Invasion	MDA-MB-231	Significantly reduces invasion	[6][7]	
BMS-5 (LIMKi 3)	p-Cofilin Inhibition	Nf2ΔEx2 mouse Schwann cells	~2 μM	[4]
Cell Viability	Nf2ΔEx2 mouse Schwann cells	3.9 μM	[4]	

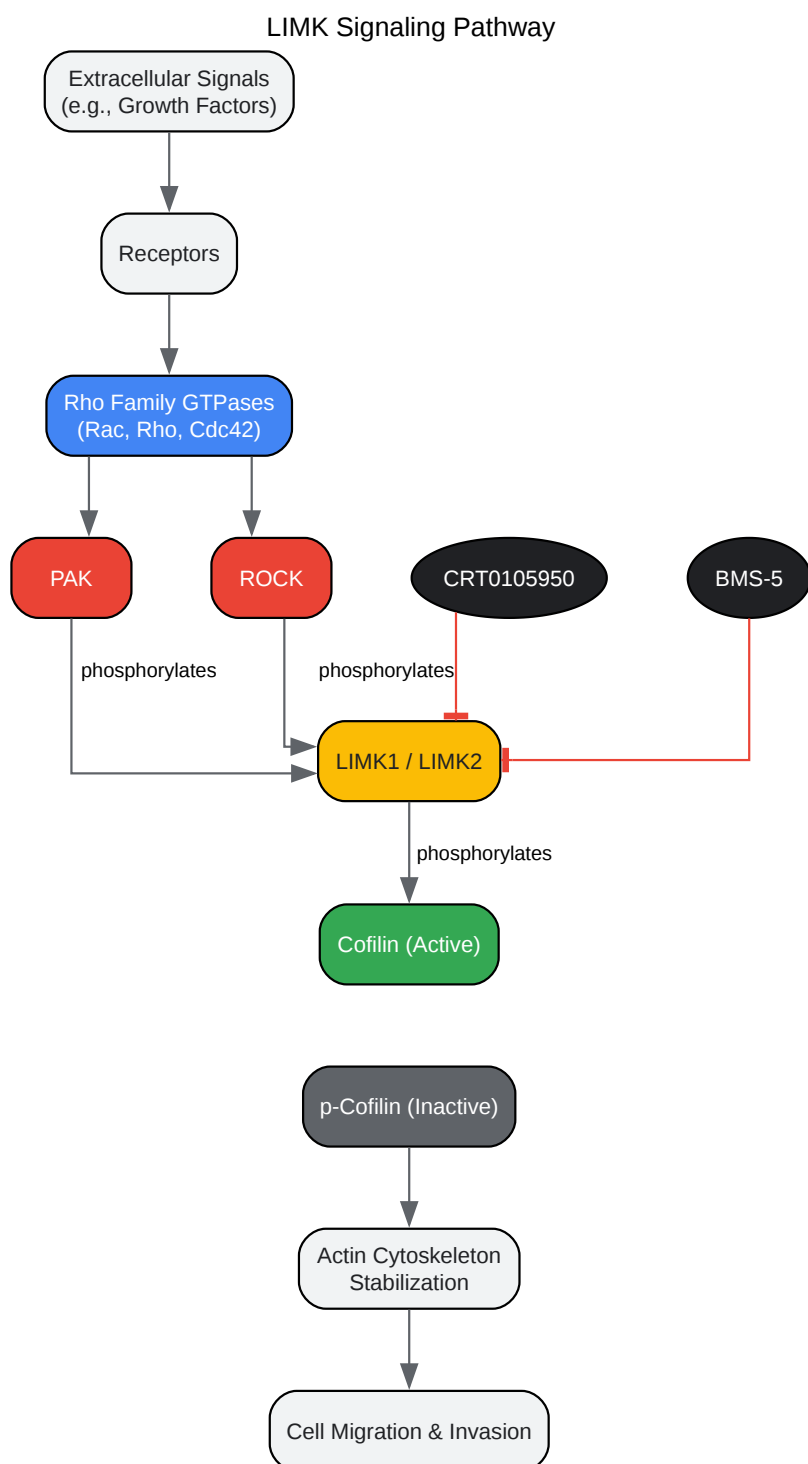
Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

LIMK Signaling Pathway

The diagram below illustrates the canonical LIMK signaling pathway. Rho family GTPases (Rac, Rho, and Cdc42) activate PAK and ROCK, which in turn phosphorylate and activate

LIMK1 and LIMK2. Activated LIMK then phosphorylates cofilin, leading to its inactivation and subsequent stabilization of the actin cytoskeleton, which promotes cell migration and invasion.



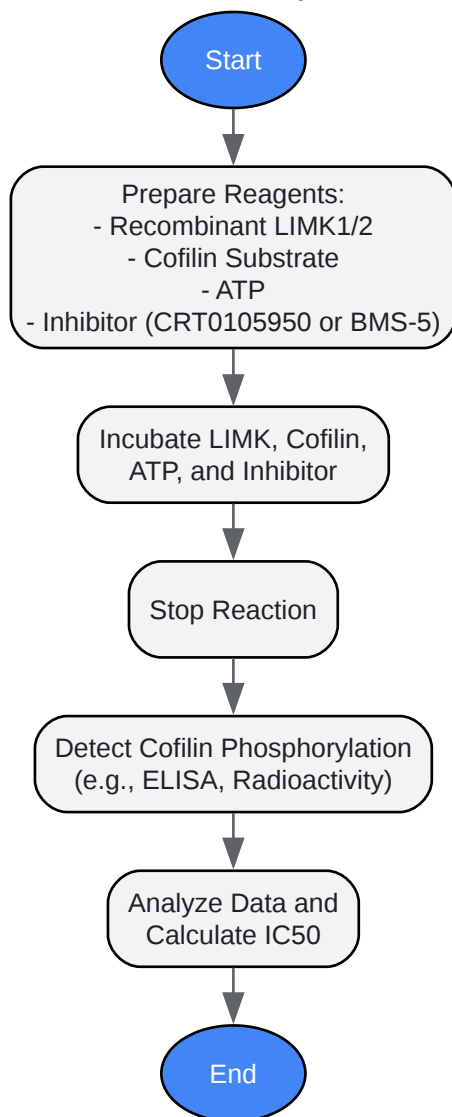
[Click to download full resolution via product page](#)

Caption: The LIMK signaling cascade and points of inhibition.

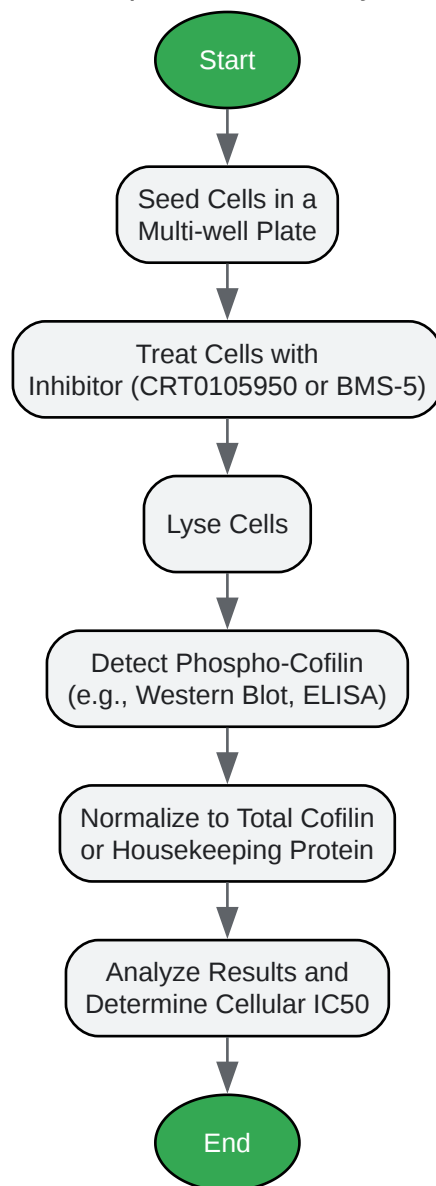
Experimental Workflow: In Vitro Kinase Assay

This workflow outlines the general steps for an in vitro kinase assay to determine the IC₅₀ values of LIMK inhibitors.

In Vitro Kinase Assay Workflow



Cellular Phospho-Cofilin Assay Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. PathScan® RP Phospho-Cofilin (Ser3) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIMK inhibitor CRT0105950 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 7. cancertools.org [cancertools.org]
- To cite this document: BenchChem. [A Comparative Guide to LIMK Inhibitors: CRT0105950 vs. BMS-5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606816#comparing-crt0105950-to-other-limk-inhibitors-like-bms-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com